N-(4-methylpentan-2-yl)-1H-indol-5-amine
Overview
Description
N-(4-methylpentan-2-yl)-1H-indol-5-amine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core substituted with an amine group at the 5-position and a 4-methylpentan-2-yl group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpentan-2-yl)-1H-indol-5-amine can be achieved through various synthetic routes. One common method involves the reductive amination of ketones with secondary aryl amines. For instance, the reaction of a suitable ketone with a secondary aryl amine in the presence of a reducing agent such as trichlorosilane and an organic Lewis base activator like tetramethylethylenediamine (TMEDA) can yield the desired tertiary amine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes typically utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of robust catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpentan-2-yl)-1H-indol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-substituted indole derivatives.
Scientific Research Applications
N-(4-methylpentan-2-yl)-1H-indol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-(4-methylpentan-2-yl)-1H-indol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. For instance, it could inhibit or activate certain enzymes, leading to downstream effects on cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylpentan-2-yl)-1H-indol-3-amine: Similar structure but with the amine group at the 3-position.
N-(4-methylpentan-2-yl)-1H-indol-2-amine: Another structural isomer with the amine group at the 2-position.
N-(4-methylpentan-2-yl)-1H-indol-4-amine: Amine group at the 4-position.
Uniqueness
N-(4-methylpentan-2-yl)-1H-indol-5-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the amine group and the 4-methylpentan-2-yl group can significantly affect the compound’s interaction with molecular targets, making it distinct from its isomers.
Properties
IUPAC Name |
N-(4-methylpentan-2-yl)-1H-indol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-10(2)8-11(3)16-13-4-5-14-12(9-13)6-7-15-14/h4-7,9-11,15-16H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFMXSPWJPISNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)NC1=CC2=C(C=C1)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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